

An In-depth Technical Guide to GW4064 (CAS No. 278779-30-9)

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Compound of Interest

Compound Name: 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

Cat. No.: B068364

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

GW4064 is a potent and selective synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) It is widely utilized as a chemical tool to investigate the physiological and pathophysiological functions of FXR.[\[4\]](#) While its therapeutic potential has been explored, limitations such as poor bioavailability and potential off-target effects have restricted its clinical development.[\[5\]](#)[\[6\]](#) This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of GW4064.

Chemical and Physical Properties

GW4064, with the IUPAC name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid, is a complex organic molecule.[\[7\]](#) Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	278779-30-9	[2][7]
Molecular Formula	C ₂₈ H ₂₂ Cl ₃ NO ₄	[2][7]
Molecular Weight	542.8 g/mol	[7]
Appearance	Crystalline solid	[2]
Solubility	DMSO: 25 mg/mL, DMF: 25 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL	[2][8]
λ _{max}	304 nm	[8]
Purity	>95%	[2]
Storage	Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months.	[9]

Biological Activity and Mechanism of Action

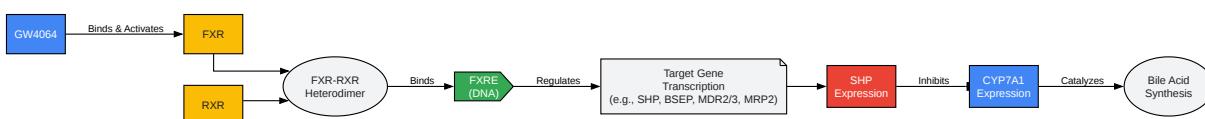
Primary Mechanism: Farnesoid X Receptor (FXR) Agonism

GW4064 is a highly potent and selective agonist of FXR, with reported EC₅₀ values in the nanomolar range.

Assay Type	Species	Cell Line/System	EC ₅₀	Reference
Cell-free assay	Not specified	Isolated receptor	15 nM	
Cell-based reporter assay	Human	CV-1	90 nM	
Cell-based reporter assay	Mouse	CV-1	80 nM	
Cell-based reporter assay	Not specified	CV-1	65 nM	[1]

Activation of FXR by GW4064 initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic homeostasis.[10] Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes.[10] This leads to the recruitment of co-activators and subsequent modulation of gene transcription.[5]

A key target gene of the FXR pathway is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11][12] This negative feedback loop is central to maintaining bile acid homeostasis.



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FXR Signaling Pathway Activation by GW4064.

Off-Target Activities: G Protein-Coupled Receptors (GPCRs)

Recent studies have revealed that GW4064 can exert FXR-independent effects through modulation of multiple G protein-coupled receptors (GPCRs).[\[13\]](#)[\[14\]](#) Specifically, GW4064 has been shown to activate G α i/o and G α q/11 G proteins and interact with histamine receptors, robustly activating H1 and H4 receptors while inhibiting the H2 receptor.[\[13\]](#)[\[14\]](#) These off-target activities necessitate careful interpretation of experimental results, as some observed biological effects of GW4064 may not be solely attributable to FXR activation.[\[13\]](#)

Applications in Research and Drug Development

GW4064 serves as a valuable research tool for elucidating the role of FXR in various physiological and disease states.

Metabolic Diseases

- Hepatic Steatosis and Insulin Resistance: In animal models of diet-induced obesity, GW4064 treatment has been shown to suppress weight gain, reduce hepatic lipid accumulation, and improve insulin sensitivity.[\[3\]](#)[\[9\]](#) The proposed mechanism involves the downregulation of the lipid transporter CD36.[\[3\]](#)
- Cholestasis: GW4064 demonstrates hepatoprotective effects in rat models of cholestasis by inducing the expression of canalicular transporters such as BSEP, MDR2/3, and MRP2, which are involved in bile acid efflux, and by repressing bile acid synthesis.[\[11\]](#)

Oncology

The role of FXR in cancer is complex, with both pro- and anti-tumorigenic effects reported. GW4064 has been used to investigate these roles:

- In some studies, GW4064 has been shown to enhance the chemosensitivity of colorectal cancer cells to oxaliplatin by inducing pyroptosis.
- It has also been found to induce immunogenic cell death in colorectal cancer cells, suggesting a potential role in enhancing anti-cancer immunotherapy.[\[15\]](#)
- Conversely, some studies have reported GW4064-induced apoptosis in breast cancer cells (MCF-7) to be FXR-independent and potentially mediated by its off-target effects on histamine receptors.[\[13\]](#)

Intestinal Barrier Function

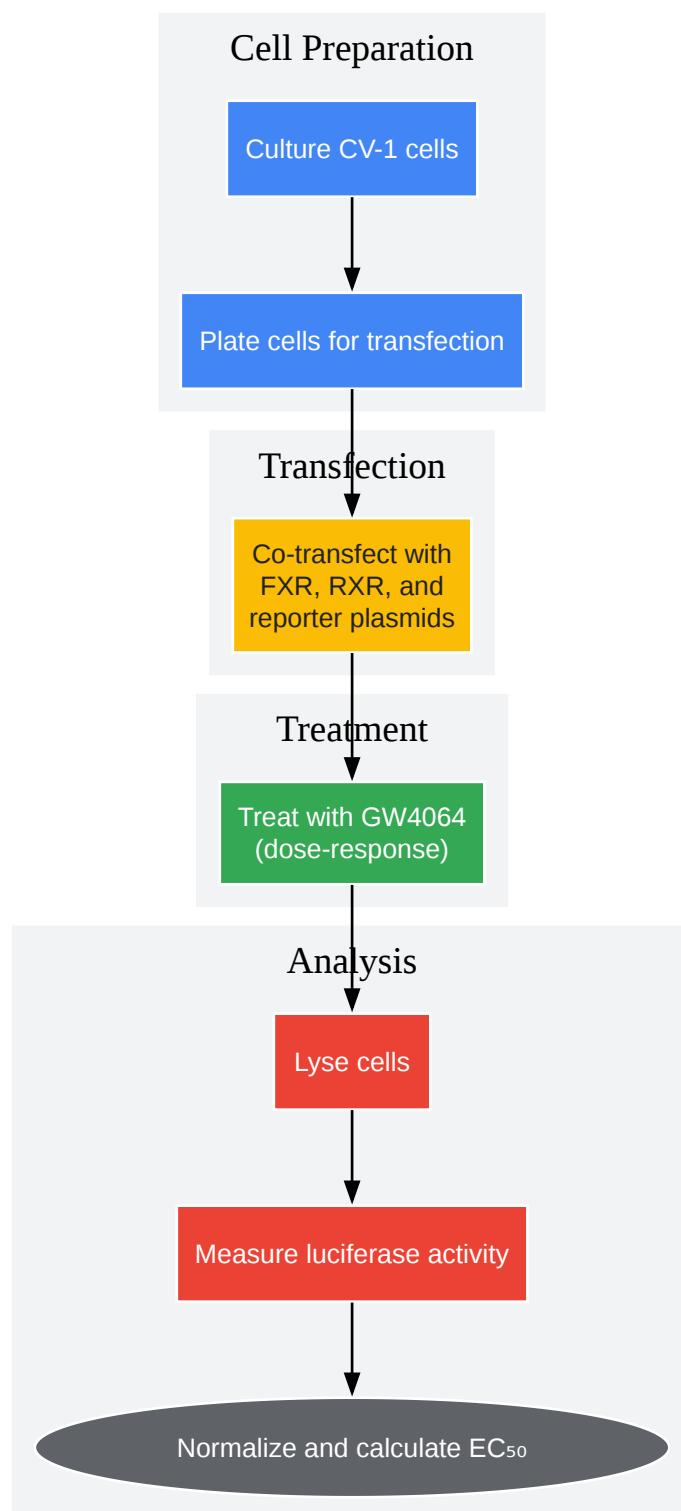
GW4064 has been shown to protect against lipopolysaccharide (LPS)-induced intestinal barrier dysfunction.[16][17] This effect is mediated through the FXR/αKlotho/βKlotho/FGFs pathway, leading to the upregulation of tight-junction markers and a reduction in inflammation.[16][17]

Experimental Protocols

In Vitro Cell-Based Reporter Gene Assay

This protocol is a general guideline for assessing the potency of GW4064 on FXR activation.

- **Cell Culture:** CV-1 cells are maintained in DMEM high glucose medium.[1] For transfection, cells are plated in DMEM-F12 phenol red-free medium containing 5% charcoal/dextran-treated fetal bovine serum.[1]
- **Transfection:** Co-transfect cells with an FXR expression vector, an RXR expression vector, and a reporter plasmid containing FXREs upstream of a luciferase gene. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) should be included for normalization of transfection efficiency.
- **Treatment:** Following transfection, treat the cells with varying concentrations of GW4064 (e.g., from 1 nM to 10 μM) or vehicle control (DMSO) for 24 hours.
- **Luciferase Assay:** Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
- **Data Analysis:** Normalize the luciferase activity to the control reporter activity. Plot the normalized data against the logarithm of the GW4064 concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.



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Workflow for an *in vitro* FXR reporter gene assay.

In Vivo Study in a Diet-Induced Obesity Mouse Model

This protocol outlines a typical in vivo experiment to evaluate the effects of GW4064 on metabolic parameters.

- Animal Model: Use male C57BL/6 mice.
- Diet: Feed mice a high-fat diet (HFD) to induce obesity and hepatic steatosis.
- Treatment: After a period of HFD feeding, divide the mice into two groups: one receiving daily oral gavage of GW4064 (e.g., 30 mg/kg) and a control group receiving the vehicle (e.g., corn oil or 0.5% methylcellulose).[1][3]
- Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
- Terminal Procedures: At the end of the study, collect blood samples for analysis of serum triglycerides, cholesterol, and glucose.[3] Euthanize the mice and harvest livers for histological analysis (e.g., H&E and Oil Red O staining) and gene expression analysis (e.g., qPCR for CD36, SREBP-1c).[3]
- Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treated and control groups.

Analytical Methods

The identity and purity of GW4064 can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR can be used to elucidate the chemical structure of the molecule.[18][19]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[19]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of GW4064.[19]

Limitations and Considerations

Despite its utility as a research tool, GW4064 has several limitations that have hindered its development as a therapeutic agent:

- Poor Pharmacokinetics: GW4064 has low oral bioavailability and a short half-life in vivo.[1][6]
- Potential Toxicity: The stilbene pharmacophore in GW4064 may be associated with toxicity. [6]
- UV Light Instability: The compound is sensitive to UV light.[6]
- Off-Target Effects: As discussed, GW4064's interactions with GPCRs can complicate the interpretation of experimental data.[13][14]

These limitations have spurred the development of second-generation FXR agonists with improved pharmacokinetic and safety profiles.[5]

Conclusion

GW4064 remains an indispensable tool for researchers investigating the multifaceted roles of the Farnesoid X Receptor. Its high potency and selectivity for FXR allow for the targeted exploration of this signaling pathway in a wide range of biological contexts. However, a thorough understanding of its limitations, including its pharmacokinetic properties and potential off-target effects, is crucial for the rigorous design and interpretation of experiments. This guide provides a foundational resource for scientists and drug development professionals utilizing GW4064 in their research endeavors.

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